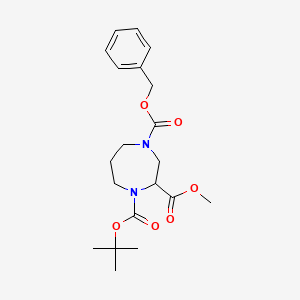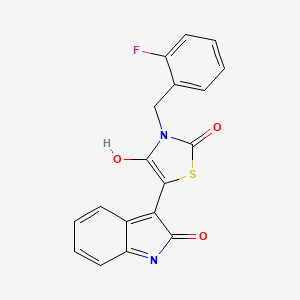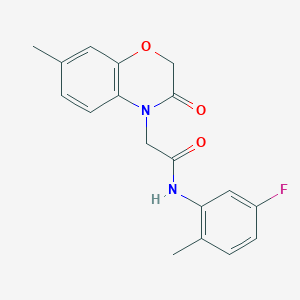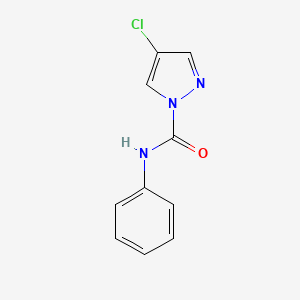![molecular formula C15H21N5 B12497316 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane](/img/structure/B12497316.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring and an azepane moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents.
Formation of the pyrimidine ring: The pyrazole derivative is then reacted with a suitable pyrimidine precursor under controlled conditions.
Formation of the azepane moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl-4-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidine-1-carboxylate
Uniqueness
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane is unique due to its specific combination of a pyrazole ring, a pyrimidine ring, and an azepane moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H21N5 |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]azepane |
InChI |
InChI=1S/C15H21N5/c1-12-11-13(2)20(18-12)14-7-8-16-15(17-14)19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
PRBZZXQCEMDCCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)

![5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497241.png)
![3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12497249.png)
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)
![N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497272.png)

![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497292.png)
![methyl 5-{(E)-[(4-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12497295.png)


![1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B12497315.png)
![1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12497323.png)
